molecular formula C15H13N5 B4630120 4-(3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazin-2-yl)benzonitrile

4-(3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazin-2-yl)benzonitrile

Cat. No.: B4630120
M. Wt: 263.30 g/mol
InChI Key: CVFBIVTUECFILQ-UHFFFAOYSA-N
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Description

4-(3,4,7-Trimethyl-2H-pyrazolo[3,4-d]pyridazin-2-yl)benzonitrile is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazine core with a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazin-2-yl)benzonitrile typically involves the following steps:

    Formation of the Pyrazolo[3,4-d]pyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

    Introduction of the Benzonitrile Moiety: This step often involves a nucleophilic substitution reaction where a halogenated benzonitrile reacts with the pyrazolo[3,4-d]pyridazine intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic reagents like bromine (Br₂) or nitrating mixtures (HNO₃/H₂SO₄).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes from methyl groups.

    Reduction: Conversion of the nitrile group to primary amines.

    Substitution: Introduction of halogens or nitro groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, 4-(3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazin-2-yl)benzonitrile serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of inhibitors for enzymes such as cyclin-dependent kinases (CDKs) and tyrosine kinases, which are crucial in cancer therapy .

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given its heterocyclic nature and potential for functionalization.

Mechanism of Action

The mechanism of action of 4-(3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazin-2-yl)benzonitrile in biological systems involves its interaction with specific molecular targets such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the ATP-binding site of the enzyme, preventing phosphorylation and subsequent signal transduction pathways involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also investigated for their kinase inhibitory activities.

    Benzonitrile Derivatives: Compounds with a benzonitrile moiety are widely studied for their pharmacological properties.

Uniqueness

4-(3,4,7-Trimethyl-2H-pyrazolo[3,4-d]pyridazin-2-yl)benzonitrile is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards biological targets. This makes it a valuable candidate for further drug development and research.

Properties

IUPAC Name

4-(3,4,7-trimethylpyrazolo[3,4-d]pyridazin-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5/c1-9-14-11(3)20(19-15(14)10(2)18-17-9)13-6-4-12(8-16)5-7-13/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFBIVTUECFILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN=C(C2=NN1C3=CC=C(C=C3)C#N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazin-2-yl)benzonitrile

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